molecular formula C9H9FO4 B13922136 4-Fluoro-2,5-dimethoxybenzoic acid

4-Fluoro-2,5-dimethoxybenzoic acid

Cat. No.: B13922136
M. Wt: 200.16 g/mol
InChI Key: IZEZBDCRTTXKPN-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 4 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. For instance, methyl 3,5-dimethoxybenzoate can be converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid. Subsequently, the 3,5-dimethoxybenzoic acid undergoes a Friedel-Crafts alkylation reaction with isopropanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and fluorination, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted benzoic acids.

Scientific Research Applications

4-Fluoro-2,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy groups can also affect the compound’s solubility and reactivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.

    4-Fluorobenzoic acid: Lacks the methoxy groups, leading to variations in chemical properties and uses.

    2,5-Dimethoxybenzoic acid: Similar structure but without the fluorine atom, affecting its chemical behavior.

Uniqueness

4-Fluoro-2,5-dimethoxybenzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

4-fluoro-2,5-dimethoxybenzoic acid

InChI

InChI=1S/C9H9FO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

IZEZBDCRTTXKPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)F

Origin of Product

United States

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